(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Avoid introducing uncontrolled variables into your synthetic route. This N-methyl ethylenediamine scaffold offers a defined 3-chlorophenyl substitution pattern critical for consistent target binding. Key supply features: • ≥95% purity, ensuring reliable reactivity in library synthesis. • Shipped under strict cold-chain protocol (sealed, dry, 2-8°C) to preserve structural integrity. • Ideal core for focused CNS-targeted library construction and HPLC reference standard use.

Molecular Formula C9H13ClN2
Molecular Weight 184.67
CAS No. 91367-25-8
Cat. No. B2956703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine
CAS91367-25-8
Molecular FormulaC9H13ClN2
Molecular Weight184.67
Structural Identifiers
SMILESCNCCNC1=CC(=CC=C1)Cl
InChIInChI=1S/C9H13ClN2/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7,11-12H,5-6H2,1H3
InChIKeyIGAQIPLTSSXTHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine – Overview and Procurement


(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine, with the IUPAC name N'-(3-chlorophenyl)-N-methylethane-1,2-diamine, is a diamine compound with the molecular formula C9H13ClN2 and a molecular weight of 184.66 g/mol . It is characterized by a 3-chlorophenyl group linked to an ethylenediamine backbone with an N-methyl substitution. This compound is classified as a versatile small molecule scaffold and is offered by multiple suppliers for research and further manufacturing purposes .

Scaffold 3‑chlorophenyl, N‑methyl ethylenediamine pattern supports SAR library design
Purity Defined purity grade supports synthesis and assay reproducibility
Storage Cold‑chain storage (sealed, dry) maintains stability for project timelines

Direct Substitution Risks for (2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine


Direct substitution of (2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine with a structurally similar analog is not recommended due to the critical nature of its specific substitution pattern on the ethylenediamine core. Analogs such as the N-ethyl derivative (CAS 61694-81-3) , the N,N-dimethyl derivative (CAS 57095-08-6) , or compounds with a 4-chlorophenyl group (CAS 21647-84-7) [1] possess different steric, electronic, and hydrogen-bonding properties. Even minor alterations to the amine substituents or the position of the chlorine atom can lead to significant changes in molecular recognition, binding affinity, and overall reactivity. In the absence of validated, project-specific head-to-head data, using a different building block introduces an uncontrolled variable that can derail a synthetic route or invalidate biological assay results.

Target
N‑methyl amine, 3‑chloro substitution
N‑ethyl analog
Altered steric bulk may shift binding and reactivity profile
Target
3‑chlorophenyl group
4‑chloro isomer
Positional isomer may alter halogen‑bonding and molecular recognition
Target
Secondary amine (N‑methyl)
N,N‑dimethyl analog
Tertiary amine changes hydrogen‑bond capacity and solubility behavior

Comparison with Close Analogs


Meta-Chlorophenyl and N-Methyl Substitution Pattern

The compound (2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine is distinguished by its specific N-methyl group on the ethylenediamine backbone, in contrast to its N-ethyl analog (CAS 61694-81-3) or unsubstituted N-(3-chlorophenyl)ethylenediamine (CAS 14088-83-6) [1]. The 3-chloro substitution on the phenyl ring also distinguishes it from the 4-chloro isomer (CAS 21647-84-7) [2]. While quantitative binding or reactivity data for the target compound is not publicly available, the steric and electronic differences conferred by the N-methyl versus N-ethyl or unsubstituted amine are well-established principles in medicinal chemistry for modulating target engagement and metabolic stability [3].

Substitution Pattern
Class‑level inference
3‑chlorophenyl, N‑methyl vs N‑ethyl, 4‑chloro, unsubstituted analogs
Substitution pattern may influence binding and selectivity
No direct comparative data available
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Purity and Storage Specifications

For procurement decisions, the target compound is reliably offered with a purity of ≥95% and requires specific storage conditions of 2-8°C in a sealed, dry environment . This is in contrast to the N-ethyl analog (CAS 61694-81-3), for which purity and storage specifications are not consistently reported across major suppliers . The defined purity and stability parameters for the target compound provide a more predictable starting point for sensitive research applications, such as medicinal chemistry campaigns or biophysical assays.

Purity & Storage
Data to verify
≥95% purity; storage at 2–8°C, sealed, dry
Supports procurement predictability for sensitive assays
Based on vendor technical data
Chemical Sourcing Laboratory Reagents Quality Control

Comparative Physicochemical Properties

The compound (2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine has a predicted boiling point of 304.4±22.0 °C . While this is a predicted value, it provides a tangible physicochemical benchmark. For comparison, the N,N-dimethyl analog (CAS 57095-08-6) has a higher molecular weight (212.72 g/mol) and is expected to have different solubility and permeability characteristics . The presence of a secondary amine (N-methyl) in the target compound, versus a tertiary amine in the N,N-dimethyl analog, can also influence its potential to form hydrogen bonds, impacting both its reactivity and its behavior in biological systems [1].

Physicochemical Properties
Predicted values
MW 184.66 g/mol; predicted BP 304.4±22.0°C
vs N,N‑dimethyl analog MW 212.72 g/mol (Δ +28.06)
Property differences inform synthesis and purification planning
Predicted via computational models
ADME/Tox Drug Discovery Chemical Properties

Optimal R&D Scenarios for (2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine


Versatile Building Block in Medicinal Chemistry

The compound is best utilized as a key intermediate or versatile scaffold in the early stages of medicinal chemistry programs . Its defined purity (≥95%) and structural features make it suitable for constructing focused libraries of compounds for screening against biological targets, such as those related to the central nervous system or other therapeutic areas. The N-methyl ethylenediamine moiety provides a handle for further derivatization, while the 3-chlorophenyl group can engage in hydrophobic and halogen-bonding interactions with target proteins .

Analytical Method Development and Chemical Synthesis

Given its well-defined chemical identity and the availability of reliable sourcing with specific storage conditions (sealed, dry, 2-8°C) , this compound is well-suited for use as a starting material in the development of new synthetic methodologies. It can also serve as an analytical standard or reference material for high-performance liquid chromatography (HPLC) or mass spectrometry, where consistency and purity are paramount.

Tool for Structure-Activity Relationship (SAR) Studies

The unique combination of a 3-chlorophenyl group and an N-methyl ethylenediamine chain positions this compound as a valuable tool for SAR investigations . By using it as a core scaffold and systematically varying other substituents, researchers can map the chemical space around this pharmacophore to identify structural determinants for desired biological activity, selectivity, and pharmacokinetic properties . This is a critical step in the lead optimization phase of drug discovery.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR library construction
Defined purity and scaffold substitution pattern
Target engagement and library synthesis reproducibility
Synthetic methodology development
Stable storage and well‑characterized chemical identity
Purity consistency and analytical reference suitability
Structure‑activity relationship studies
3‑chlorophenyl and N‑methyl ethylenediamine handle
Pharmacophore mapping and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.